

Check Availability & Pricing

# In-Depth Technical Guide: The Discovery and Development of SYL930 (IMMH001)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | IMMH001   |           |
| Cat. No.:            | B15569192 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of SYL930 (also known as **IMMH001**), a selective sphingosine-1-phosphate receptor 1 (S1P1) agonist. The information presented is intended for researchers, scientists, and professionals involved in drug development, offering detailed insights into the compound's journey from a promising candidate to a potential therapeutic agent for autoimmune diseases.

## Introduction

SYL930 is a novel, orally bioavailable small molecule that acts as a selective agonist of the S1P1 receptor.[1][2] S1P1 is a G protein-coupled receptor that plays a crucial role in regulating the trafficking of lymphocytes from secondary lymphoid organs into the peripheral circulation.[3] [4] By selectively targeting S1P1, SYL930 modulates the immune system by sequestering lymphocytes in lymph nodes, thereby preventing their migration to sites of inflammation. This mechanism of action has shown therapeutic potential in a range of autoimmune disorders.[2][3]

The development of SYL930 was driven by the need for S1P1 agonists with improved selectivity and safety profiles compared to earlier generations of S1P receptor modulators, such as fingolimod (FTY720).[3] While effective, non-selective S1P receptor modulation can lead to off-target effects, most notably bradycardia, which is associated with the activation of the S1P3 receptor.[3] SYL930 was designed to preferentially activate S1P1, thus minimizing the risk of such cardiovascular side effects.[3]



Preclinical studies have demonstrated the efficacy of SYL930 in animal models of autoimmune encephalitis, psoriasis, and rheumatoid arthritis.[2][3][5] The compound has also progressed to Phase I clinical trials for the treatment of rheumatoid arthritis in China.[2][6]

## **Discovery and Synthesis**

The discovery of SYL930 stemmed from a focused drug discovery program aimed at identifying selective S1P1 receptor agonists. The core chemical scaffold of SYL930 is based on a 2-substituted-2-amino-1,3-propanediol structure, a versatile platform for the synthesis of various functionalized molecules.[7][8]

## **Synthesis and Screening Workflow**

The general workflow for the discovery of SYL930 likely involved the following key steps:









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Highly selective and potent agonists of sphingosine-1-phosphate 1 (S1P1) receptor PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Amino-1,3-propanediol | 534-03-2 | FA11421 | Biosynth [biosynth.com]
- 5. 2-Amino-1,3-propanediol: Overview, Biological Functions and its Derivatives Chemicalbook [chemicalbook.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Sphingosine-1-Phosphate Receptor Subtype 1 (S1P1) Modulator IMMH001 Regulates Adjuvant- and Collagen-Induced Arthritis PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2014136047A3 A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof Google Patents [patents.google.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: The Discovery and Development of SYL930 (IMMH001)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569192#discovery-and-development-of-syl930-immh001]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com